

# Torkinib PP242 stability and storage conditions

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## Compound Focus: Torkinib

CAS No.: 1092351-67-1

Cat. No.: S548538

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## Basic Properties & Storage Conditions

The table below summarizes the fundamental chemical properties and storage recommendations for **Torkinib** (PP242) to ensure its stability in your laboratory.

Property	Specification
CAS Number	1092351-67-1 [1] [2] [3]
Molecular Formula	C <sub>16</sub> H <sub>16</sub> N <sub>6</sub> O [1] [3]
Molecular Weight	308.34 g/mol [1] [3]
Physical Form	Solid, light yellow to yellow [1]
Solubility (25°C)	DMSO: 61 mg/mL (197.83 mM) [3]
Purity	≥ 98% [2]

## Storage Conditions

- Powder Form:** Store at -20°C for up to 3 years, or at 4°C for up to 2 years [1].

- **Stock Solution:** Store at -80°C for 1 year, or at -20°C for 6 months [1]. It is highly recommended to use newly opened DMSO for preparation, as hygroscopic DMSO can impact solubility [1].

## In Vitro Experimental Protocols

### Preparing Stock Solutions

- **Solvent:** Use DMSO [1] [3].
- **Concentration:** A typical stock concentration is **10 mM** [1].
- **Preparation Example:** To make 1 mL of a 10 mM stock solution, dissolve **3.08 mg** of **Torkinib** in 1 mL of DMSO [1].

### Cell-Based Assays

The table below outlines general working concentrations based on various cited studies. You should optimize the dose and duration for your specific cell system.

Assay Type	Reported Concentrations	Incubation Time
Signaling / Phosphorylation	40 nM - 2.5 µM [4]	30 min - 2 hours [4]
Cell Viability / Proliferation	10 nM - 10 µM [4] [2]	24 - 72 hours [4] [2]
Apoptosis Assay	100 - 200 nM [4]	36 hours [4]

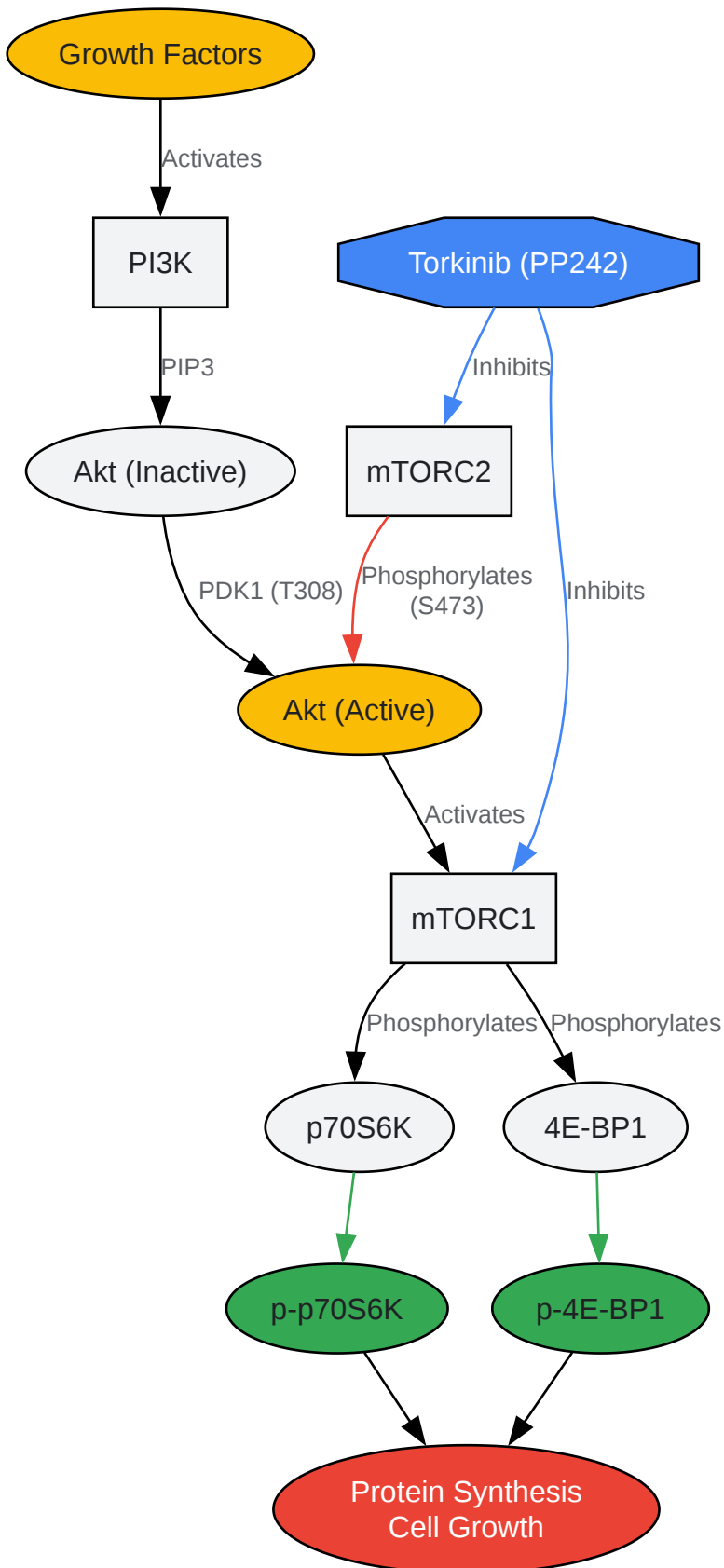
#### Example Protocol: Cell Viability Assay (MTT)

- **Cell Lines:** This has been tested on various lines, including HCT116 (colorectal cancer) and MDA-MB-231 (breast cancer) [2].
- **Procedure:**
  - Seed cells in a 96-well plate.
  - The next day, treat cells with a dose range of **Torkinib** (e.g., 0.01 µM to 10 µM) [2].
  - Incubate for 72 hours.
  - Add MTT reagent and incubate further to allow formazan crystal formation.
  - Measure the absorbance to determine the IC<sub>50</sub> value [2].

## Mechanism of Action & Signaling Pathway

**Torkinib** (PP242) is a potent, selective, and **ATP-competitive inhibitor** of the mammalian target of rapamycin (mTOR) [5] [2]. Its key mechanistic differentiator is that it inhibits the kinase activity of both **mTOR Complex 1 (mTORC1)** and **mTOR Complex 2 (mTORC2)**, unlike rapamycin which primarily inhibits mTORC1 [5].

The following diagram illustrates the mTOR signaling pathway and where **Torkinib** acts.



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As the diagram shows, **Torkinib** directly blocks the catalytic site of mTOR in both complexes [5] [6]:

- **Inhibition of mTORC1** leads to **decreased phosphorylation of its downstream targets**, p70S6K and 4E-BP1, thereby suppressing cap-dependent translation and protein synthesis [5].
- **Inhibition of mTORC2** prevents the phosphorylation of Akt at Ser473, a modification crucial for its full activation, thereby disrupting pro-survival signals [5].

## Biological Activity & Selectivity Profile

**Torkinib** exhibits high potency and selectivity for mTOR. The table below compares its half-maximal inhibitory concentration (IC<sub>50</sub>) against various kinases.

Target	IC <sub>50</sub> Value	Notes
mTOR	8 nM [4] [1] [5]	Cell-free assay
mTORC1	30 nM [1] [2]	
mTORC2	58 nM [1] [2]	
PI3K p110δ	100 nM [1] [3]	>10-fold selectivity vs. mTOR
DNA-PK	410 nM [1] [3]	
PI3K p110α/β/γ	1.3 - 2.2 μM [1] [2]	>100-fold selectivity vs. mTOR

## Frequently Asked Questions (FAQs)

**Q1: Why does Torkinib inhibit cell proliferation more effectively than rapamycin?** A1: Rapamycin partially inhibits mTORC1, primarily affecting S6K1 phosphorylation, while phosphorylation of 4E-BP1 is often resistant. **Torkinib**, as an ATP-competitive inhibitor, fully blocks mTORC1 kinase activity, leading to more complete dephosphorylation of both S6K1 and 4E-BP1. This results in a more potent suppression of cap-dependent translation and cell proliferation [5].

**Q2: My stock solution of Torkinib has been through multiple freeze-thaw cycles. Could this affect my experimental results?** A2: Yes, repeated freeze-thaw cycles can lead to compound degradation and activity loss. To ensure reliability, **aliquot the stock solution** into single-use vials upon preparation. This minimizes the number of freeze-thaw cycles and helps maintain stability over time [1].

**Q3: Does Torkinib have any known off-target effects at common working concentrations?** A3: **Torkinib** is highly selective for mTOR over most protein kinases. However, at higher concentrations (e.g., 100-fold above its IC<sub>50</sub> for mTOR), it may inhibit a small number of other kinases like PKC $\alpha$ . Using the lowest effective concentration and including appropriate controls is recommended to confirm that observed effects are due to mTOR inhibition [5].

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## References

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